2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one
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Overview
Description
2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one is a chemical compound with a unique structure that includes a thiazole ring and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one typically involves the reaction of ethylene carbonate with thiazole derivatives in the presence of catalysts such as tetraethylammonium halides . The reaction conditions often include mild temperatures and the use of solvents like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Hydroxyethyl methacrylate: Used in dental adhesive systems and biomedical applications.
N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine: Used in coordination chemistry and supramolecular architectures.
Hydroxyethyl group-containing quaternary ammonium salts: Used as surfactants and in various industrial applications.
Uniqueness
2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one is unique due to its specific combination of a thiazole ring and a hydroxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61457-46-3 |
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Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C5H7NO2S/c7-3-2-6-5(8)1-4-9-6/h1,4,7H,2-3H2 |
InChI Key |
WRUBVNBXULGFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN(C1=O)CCO |
Origin of Product |
United States |
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